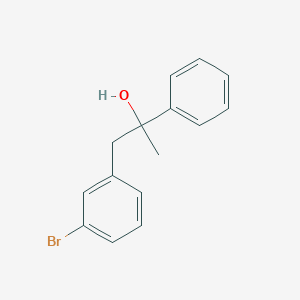
1-(3-bromophenyl)-2-phenylpropan-2-ol
Descripción general
Descripción
“1-(3-bromophenyl)-2-phenylpropan-2-ol” is a chemical compound. It is also known as Ethanone, 1-(3-bromophenyl)- . It is a derivative of phenethyl alcohol . The molecular formula of this compound is C8H7BrO .
Molecular Structure Analysis
The molecular structure of “1-(3-bromophenyl)-2-phenylpropan-2-ol” can be analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). DFT can be used to calculate the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(3-bromophenyl)-2-phenylpropan-2-ol” could be complex and depend on various factors. A general approach to understand the reactions of similar compounds involves studying the reactions of aldehydes and terminal alkynes leading to chalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-bromophenyl)-2-phenylpropan-2-ol” can be determined using various techniques. For instance, its molecular weight is 199.045 . More detailed properties like melting point, boiling point, and density could not be found in the available resources .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 1-(3-bromophenyl)-2-phenylpropan-2-ol Applications
1-(3-bromophenyl)-2-phenylpropan-2-ol is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Pharmacokinetics and Metabolism: The pharmacokinetic properties of 1-(3-bromophenyl)-2-phenylpropan-2-ol and its metabolites have been studied to understand its absorption and metabolism within biological systems. A study has utilized UHPLC-MS/MS methods to quantify the compound in rat plasma, revealing insights into its maximum concentration and the time it takes to reach this concentration after oral administration . The main metabolic pathways identified include phase-I reactions such as demethylation and dehydrogenation, and phase-II reactions leading to glucuronide and sulfate metabolites .
Cardiovascular Research: This compound has been investigated for its potential as an anti-arrhythmic agent. Its effects on cardiovascular diseases, which are a leading cause of mortality worldwide, are of particular interest. The compound’s interaction with L-type calcium channels, which play a crucial role in cardiac muscle contraction, has been explored to assess its therapeutic potential .
Safety and Hazards
Direcciones Futuras
Future research on “1-(3-bromophenyl)-2-phenylpropan-2-ol” and similar compounds could focus on their potential applications in medicine and other fields. For instance, tetrahydroisoquinolines have been widely investigated for the treatment of arrhythmias . Further studies on the absorption and metabolism of these compounds could provide valuable insights .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOVDJLZXAOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-phenylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



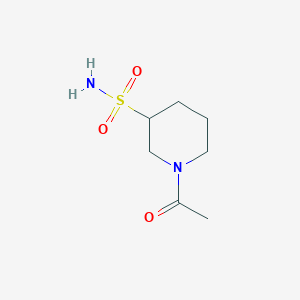
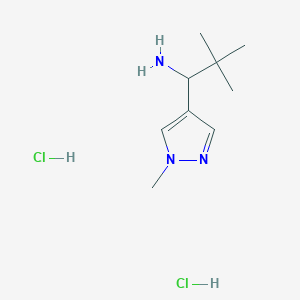

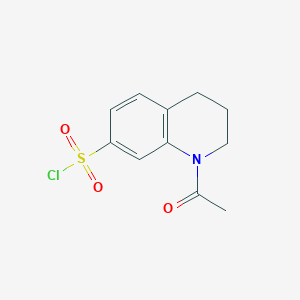
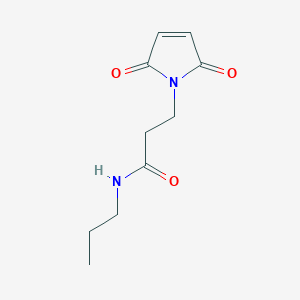

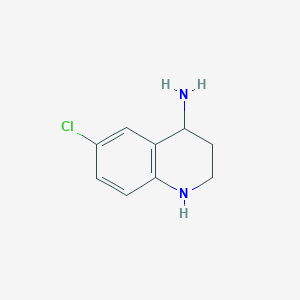
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
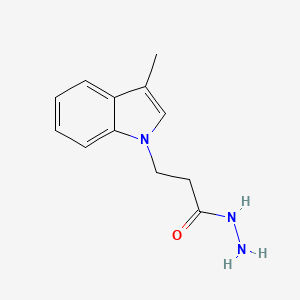
![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
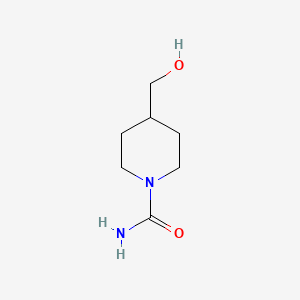
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)